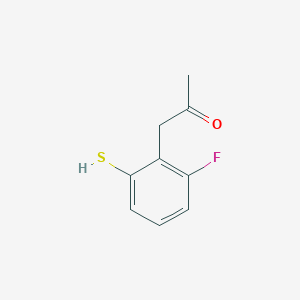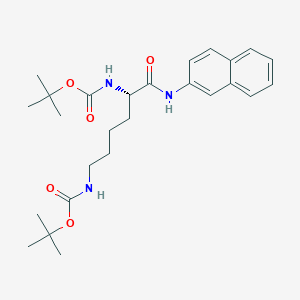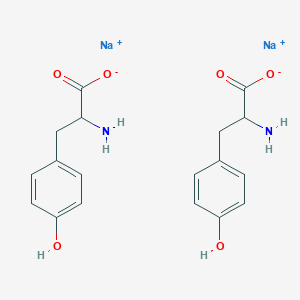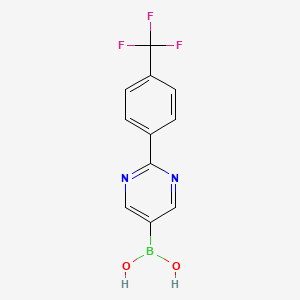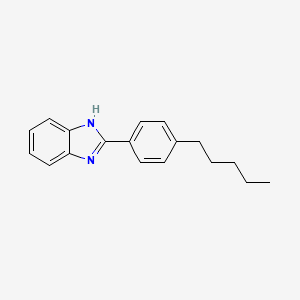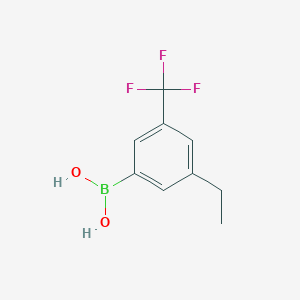
3-Trifluoromethyl-5-ethylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethyl-5-ethylphenylboronic acid is an organoboron compound with the molecular formula C9H10BF3O2. It is characterized by the presence of a trifluoromethyl group and an ethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethyl-5-ethylphenylboronic acid typically involves the reaction of boronic acid derivatives with substituted phenyl halides under basic conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Trifluoromethyl-5-ethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and fluorinated derivatives .
Aplicaciones Científicas De Investigación
3-Trifluoromethyl-5-ethylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Mecanismo De Acción
The mechanism by which 3-Trifluoromethyl-5-ethylphenylboronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. The trifluoromethyl and ethyl groups influence the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 4-Ethylphenylboronic acid
Comparison: 3-Trifluoromethyl-5-ethylphenylboronic acid is unique due to the presence of both trifluoromethyl and ethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more versatile in certain chemical reactions compared to its analogs. For instance, the trifluoromethyl group enhances the compound’s stability and reactivity, while the ethyl group provides additional steric hindrance, influencing the selectivity of reactions .
Propiedades
Fórmula molecular |
C9H10BF3O2 |
|---|---|
Peso molecular |
217.98 g/mol |
Nombre IUPAC |
[3-ethyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O2/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14)15/h3-5,14-15H,2H2,1H3 |
Clave InChI |
QSTCMJMGWOHNMO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(F)(F)F)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


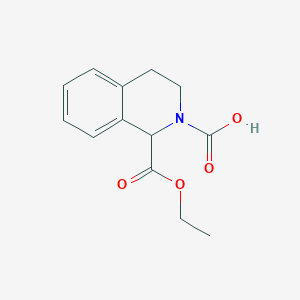
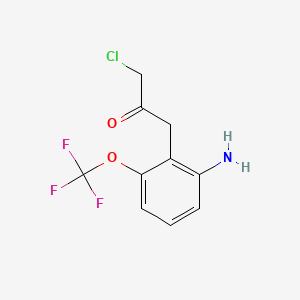

![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
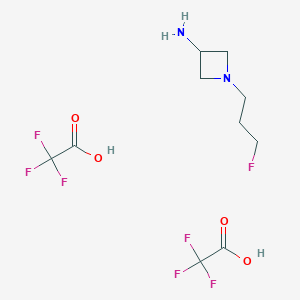
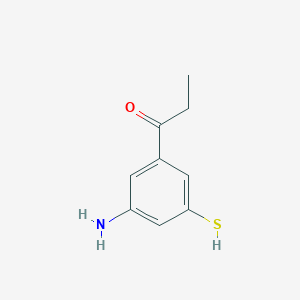
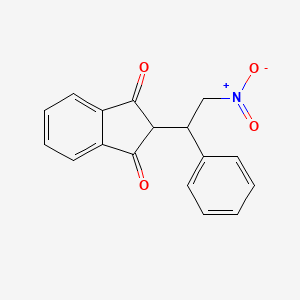
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
